Chromium(III) nitrate nonahydrate

CrH18N3O18

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CrH18N3O18

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

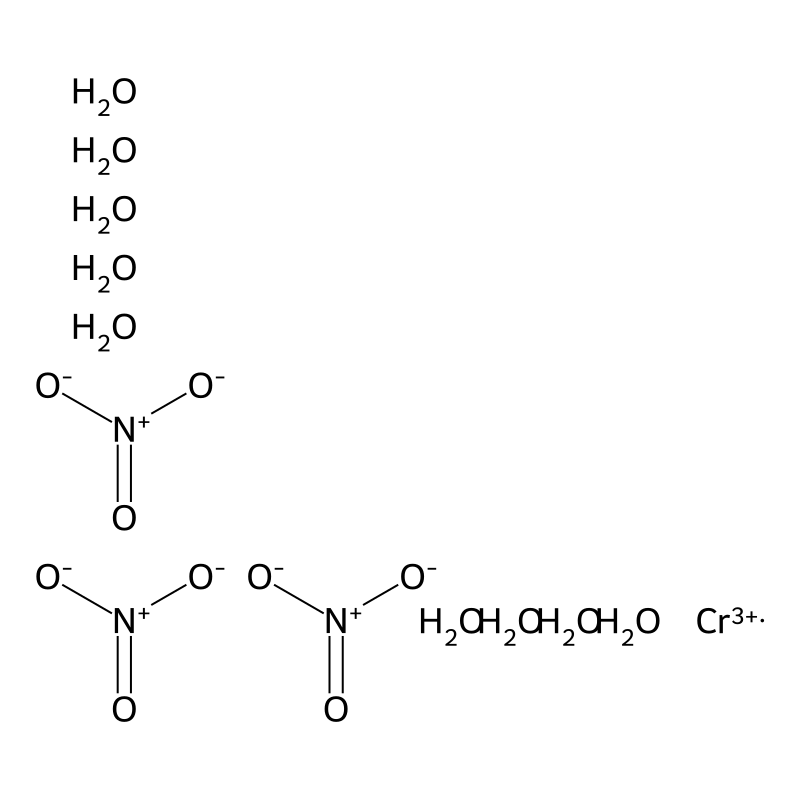

Chromium(III) nitrate nonahydrate is represented by the chemical formula . It appears as a dark violet crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air. The compound has a molar mass of approximately 400.15 g/mol and is known for its solubility in water, where it dissociates into chromium ions and nitrate ions . The structure consists of chromium ions coordinated to nitrate groups and water molecules, forming a complex lattice .

Chromium(III) nitrate nonahydrate is considered a mild irritant. Contact with skin or eyes can cause irritation []. Inhalation may irritate the respiratory tract. It is classified as an oxidizer, meaning it can intensify fire []. Standard laboratory safety protocols for handling chemicals should be followed when working with chromium(III) nitrate nonahydrate. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

Data:

Chromium(III) nitrate nonahydrate has several practical applications:

- Catalyst: It serves as an effective catalyst in organic synthesis reactions, such as the Biginelli reaction, which produces dihydropyrimidinones .

- Pigment Production: Utilized in the manufacture of pigments and dyes due to its vibrant color.

- Chrome Plating: Provides chromium ions for electroplating processes.

- Analytical Chemistry: Used in various analytical procedures for detecting and quantifying chromium in samples .

Interaction studies reveal that chromium(III) nitrate nonahydrate can form complexes with various ligands. These interactions are crucial for understanding its catalytic properties and biological effects. For instance, it can coordinate with ammonia to form stable complexes that may exhibit different reactivity compared to the free ion .

Chromium(III) nitrate nonahydrate shares similarities with other chromium compounds but possesses unique characteristics that set it apart. Below is a comparison table highlighting these compounds:

| Compound Name | Chemical Formula | Hydration State | Unique Properties |

|---|---|---|---|

| Chromium(III) hydroxide | Cr(OH)₃ | Anhydrous | Precipitate form; less soluble |

| Chromium(III) chloride | CrCl₃ | Hexahydrate | Forms green crystals; less soluble than nitrates |

| Chromium(VI) oxide | CrO₃ | Anhydrous | Highly toxic; strong oxidizing agent |

| Chromium(III) sulfate | Cr₂(SO₄)₃ | Anhydrous | Used in dyeing; different anion compared to nitrate |

Uniqueness of Chromium(III) Nitrate Nonahydrate:

- Its high solubility in water makes it particularly useful in aqueous reactions.

- It acts as a mild catalyst for various organic transformations.

- The presence of nine water molecules contributes to its hygroscopic nature and stability.

Physical Description

Boiling Point

Density

Melting Point

UNII

Related CAS

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (40.54%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (93.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant